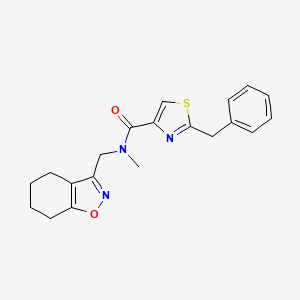![molecular formula C15H26ClNO2 B5518407 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride, also known as BICPNA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In pharmacology, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been investigated for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been studied for its potential as a scaffold for the development of new drugs.
Wirkmechanismus
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes such as learning and memory. By binding to the receptor, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride enhances the response of the receptor to its natural ligand, acetylcholine, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to have several biochemical and physiological effects, including increased synaptic plasticity, improved learning and memory, and neuroprotection. In animal models, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the alpha7 nAChR, which makes it a useful tool for studying the role of this receptor in cognitive processes. However, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride, including further investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases, exploration of its effects on other cognitive processes beyond learning and memory, and development of new compounds based on the 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride scaffold with improved pharmacological properties.
In conclusion, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves positive allosteric modulation of the alpha7 nAChR, leading to increased synaptic plasticity and improved cognitive function. While 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a drug candidate and its effects on cognitive processes.
Synthesemethoden
The synthesis of 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride involves several steps, including the reaction of 2-cyclohexenone with pyrrolidine, followed by the reaction of the resulting product with 1,5-cyclooctadiene. The final step involves the reaction of the product with acetic anhydride and hydrochloric acid to yield 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride hydrochloride.
Eigenschaften
IUPAC Name |
(2-pyrrolidin-1-yl-9-bicyclo[3.3.1]nonanyl) acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(17)18-15-12-5-4-6-13(15)14(8-7-12)16-9-2-3-10-16;/h12-15H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWGQNJVMSZFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCCC1C(CC2)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518339.png)
![ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)
![ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5518353.png)
![1-[(4-fluorophenyl)acetyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5518366.png)
![9-methyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]thieno[2,3-g]azocine](/img/structure/B5518375.png)
![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)
![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)
